Cas no 1419747-72-0 (5-Bromo-2-(cyclobutylmethoxy)benzonitrile)

5-Bromo-2-(cyclobutylmethoxy)benzonitrile is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a bromo-substituted aromatic ring coupled with a cyclobutylmethoxy group and a nitrile functionality, offering multiple reactive sites for further derivatization. The bromine atom enables cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, while the nitrile group can be hydrolyzed or reduced for additional transformations. The cyclobutylmethoxy moiety contributes to steric and electronic modulation, making it valuable in drug discovery for probing structure-activity relationships. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other pharmacologically relevant scaffolds. Its well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
5-Bromo-2-(cyclobutylmethoxy)benzonitrile structure
1419747-72-0 structure
Product Name:5-Bromo-2-(cyclobutylmethoxy)benzonitrile
CAS No:1419747-72-0
MF:C12H12BrNO
MW:266.13378238678
CID:2124769
Update Time:2025-11-03

5-Bromo-2-(cyclobutylmethoxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(cyclobutylmethoxy)benzonitrile
    • FSQWQTPXOXDPHJ-UHFFFAOYSA-N
    • 5-bromo-2-cyclobutylmethoxybenzonitrile
    • Benzonitrile, 5-bromo-2-(cyclobutylmethoxy)-
    • 5-Bromo-2-(cyclobutylmethoxy)benzonitrile
    • Inchi: 1S/C12H12BrNO/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-6,9H,1-3,8H2
    • InChI Key: FSQWQTPXOXDPHJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C#N)C=1)OCC1CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Topological Polar Surface Area: 33

5-Bromo-2-(cyclobutylmethoxy)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019100569-1g
5-Bromo-2-(cyclobutylmethoxy)benzonitrile
1419747-72-0 95%
1g
737.48 USD 2021-06-17
Chemenu
CM321572-1g
5-Bromo-2-(cyclobutylmethoxy)benzonitrile
1419747-72-0 95%
1g
$636 2021-06-15
Chemenu
CM321572-1g
5-Bromo-2-(cyclobutylmethoxy)benzonitrile
1419747-72-0 95%
1g
$636 2023-01-19
Crysdot LLC
CD12144659-1g
5-Bromo-2-(cyclobutylmethoxy)benzonitrile
1419747-72-0 95+%
1g
$673 2024-07-23

5-Bromo-2-(cyclobutylmethoxy)benzonitrile Related Literature

Additional information on 5-Bromo-2-(cyclobutylmethoxy)benzonitrile

Recent Advances in the Study of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile (CAS: 1419747-72-0) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-2-(cyclobutylmethoxy)benzonitrile (CAS: 1419747-72-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated benzonitrile core and cyclobutylmethoxy substituent, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. The compound's structural features make it a valuable scaffold for medicinal chemistry, enabling the exploration of diverse pharmacological activities.

One of the most notable applications of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile is its use in the synthesis of selective kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, with improved selectivity and reduced off-target effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in developing inhibitors for the JAK family of kinases, which are implicated in autoimmune diseases and hematologic malignancies.

In addition to its role in kinase inhibitor development, 5-Bromo-2-(cyclobutylmethoxy)benzonitrile has also been investigated for its potential in targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes, making them attractive targets for drug discovery. Recent findings suggest that modifications to the benzonitrile core can enhance binding affinity and selectivity for specific GPCR subtypes. This has opened new avenues for the design of therapeutics for conditions such as pain management, cardiovascular diseases, and metabolic disorders.

The synthetic accessibility of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile further underscores its importance in drug discovery. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating high-throughput screening and structure-activity relationship (SAR) studies. For example, a 2022 study in Organic Letters described a novel catalytic system for the bromination of benzonitrile derivatives, significantly improving the yield and purity of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile. Such innovations are critical for accelerating the discovery of new drug candidates.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 5-Bromo-2-(cyclobutylmethoxy)benzonitrile-based compounds. Issues such as metabolic stability, bioavailability, and toxicity need to be addressed to translate these findings into clinically viable therapies. Ongoing research is focused on leveraging computational modeling and in vitro assays to predict and mitigate these challenges. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further progress in this area.

In conclusion, 5-Bromo-2-(cyclobutylmethoxy)benzonitrile (CAS: 1419747-72-0) represents a versatile and valuable scaffold in chemical biology and pharmaceutical research. Its applications in kinase inhibitor development, GPCR targeting, and other therapeutic areas highlight its potential to contribute to the discovery of novel drugs. Continued research and innovation in synthetic chemistry and drug design will be essential to fully realize the therapeutic potential of this compound and its derivatives.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent